2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)-
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Overview
Description
2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- is a chiral compound with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and imidazolidinedione.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and improve efficiency.
Automation and Monitoring: Advanced automation and monitoring systems are employed to ensure consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Modulating Signaling Pathways: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione Derivatives: Other derivatives of 2,4-imidazolidinedione with different substituents may exhibit similar chemical and biological properties.
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, share structural similarities with 2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)-.
Uniqueness
The uniqueness of 2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- lies in its specific chiral configuration and the presence of both imidazolidinedione and indole moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(5S)-5-[(5-hydroxy-1H-indol-3-yl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-7-1-2-9-8(4-7)6(5-13-9)3-10-11(17)15-12(18)14-10/h1-2,4-5,10,13,16H,3H2,(H2,14,15,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEKKERMGMGHEC-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@H]3C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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